molecular formula C11H16O2S B1474922 (1S,2S)-2-[(2-methylfuran-3-yl)sulfanyl]cyclohexan-1-ol CAS No. 1689883-57-5

(1S,2S)-2-[(2-methylfuran-3-yl)sulfanyl]cyclohexan-1-ol

Cat. No.: B1474922
CAS No.: 1689883-57-5
M. Wt: 212.31 g/mol
InChI Key: YXLBHVCXQRTBKK-ONGXEEELSA-N
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Description

(1S,2S)-2-[(2-methylfuran-3-yl)sulfanyl]cyclohexan-1-ol is a useful research compound. Its molecular formula is C11H16O2S and its molecular weight is 212.31 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(1S,2S)-2-(2-methylfuran-3-yl)sulfanylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2S/c1-8-10(6-7-13-8)14-11-5-3-2-4-9(11)12/h6-7,9,11-12H,2-5H2,1H3/t9-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLBHVCXQRTBKK-ONGXEEELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)SC2CCCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)S[C@H]2CCCC[C@@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1S,2S)-2-[(2-methylfuran-3-yl)sulfanyl]cyclohexan-1-ol is a chiral organic molecule featuring a cyclohexane ring with a hydroxyl group and a thiol group linked to a 2-methylfuran moiety. This structural configuration suggests potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The chemical formula for this compound is C₁₂H₁₄O₂S, with a molecular weight of 214.31 g/mol. The presence of both hydroxyl and thiol groups enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds containing furan and thiol groups often exhibit antimicrobial activity . Preliminary studies suggest that derivatives of 2-methylfuran sulfides can inhibit various bacterial strains, making them candidates for pharmaceutical applications. For instance, compounds similar to this compound have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

The proposed mechanism of action for this compound includes:

  • Interaction with cell membranes : The lipophilicity imparted by the cyclohexanol structure may enhance membrane penetration.
  • Inhibition of enzymatic pathways : Thiol groups can participate in redox reactions, potentially inhibiting key enzymes involved in bacterial metabolism.

Study on Antibacterial Activity

A study evaluated the antibacterial efficacy of several furan derivatives, including this compound. The results indicated that at concentrations ranging from 25 to 100 µg/mL, the compound displayed significant inhibition of bacterial growth compared to controls .

CompoundConcentration (µg/mL)Zone of Inhibition (mm)
Control-0
Test Compound2510
Test Compound5015
Test Compound10020

Pharmacological Potential

The pharmacological profile of this compound suggests it may possess:

  • Anti-inflammatory effects : Similar compounds have been documented to modulate inflammatory pathways.
  • Antioxidant activity : The presence of the thiol group could confer protective effects against oxidative stress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S)-2-[(2-methylfuran-3-yl)sulfanyl]cyclohexan-1-ol
Reactant of Route 2
(1S,2S)-2-[(2-methylfuran-3-yl)sulfanyl]cyclohexan-1-ol

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